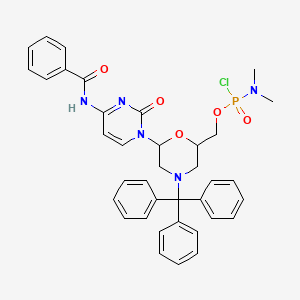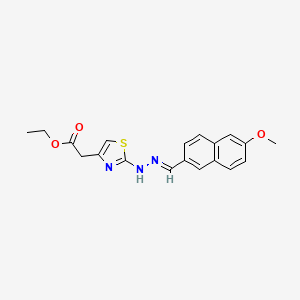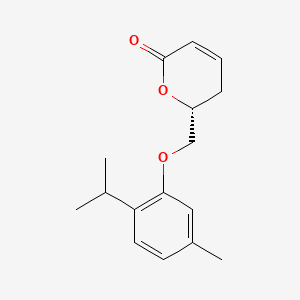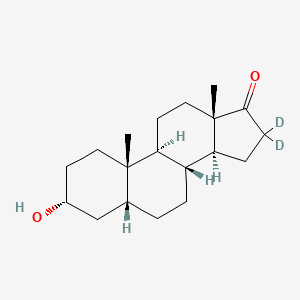
Buspirone-d8 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
布斯哌隆-d8 盐酸盐是布斯哌隆盐酸盐的氘代形式。它主要用作气相色谱 (GC) 或液相色谱-质谱 (LC-MS) 定量布斯哌隆的内标。 该化合物是血清素 (5-HT) 受体亚型 5-HT1A 的部分激动剂,由于其特定的性质和作用,常用于药理学和神经学研究 .
准备方法
合成路线和反应条件
布斯哌隆-d8 盐酸盐通过多步过程合成,该过程涉及将氘原子掺入布斯哌隆分子中。合成通常包括以下步骤:
氘代: 将氘原子引入布斯哌隆分子中。
盐酸盐形成: 将氘代布斯哌隆转化为其盐酸盐形式。
这些步骤的反应条件通常涉及使用氘代试剂和溶剂,如氘代甲醇,在受控温度和压力条件下进行 .
工业生产方法
布斯哌隆-d8 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量氘代: 使用氘代试剂对布斯哌隆进行大规模氘代。
纯化: 纯化氘代产物以达到高纯度水平(≥99% 氘代形式)。
盐酸盐转化: 将纯化的氘代布斯哌隆转化为其盐酸盐形式.
化学反应分析
反应类型
布斯哌隆-d8 盐酸盐会发生各种化学反应,包括:
氧化: 与氧化剂反应生成氧化衍生物。
还原: 与还原剂反应生成还原衍生物。
取代: 与亲核试剂或亲电试剂反应生成取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤化剂和烷基化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可能生成具有改变的官能团的氘代类似物 .
科学研究应用
布斯哌隆-d8 盐酸盐具有广泛的科学研究应用,包括:
药理学研究: 用于研究布斯哌隆的药代动力学和药效学。
神经学研究: 用于研究布斯哌隆对神经递质受体,特别是血清素受体的影响。
分析化学: 用作 GC 和 LC-MS 中的内标,用于定量生物样品中的布斯哌隆。
作用机制
布斯哌隆-d8 盐酸盐通过充当血清素 (5-HT) 受体亚型 5-HT1A 的部分激动剂来发挥其作用。它与这些受体具有高亲和力,调节血清素的活性,血清素是一种参与情绪调节的神经递质。 这种作用机制使其有别于其他抗焦虑药物,如苯二氮卓类药物,苯二氮卓类药物作用于不同的神经递质系统 .
相似化合物的比较
类似化合物
布斯哌隆盐酸盐: 布斯哌隆-d8 盐酸盐的非氘代形式,用于类似的药理学和神经学研究应用。
伏立沙坦-d8: 另一种用作分析化学内标的氘代化合物。
独特性
布斯哌隆-d8 盐酸盐的独特性在于其氘代性质,这提供了增强的稳定性,并允许在分析研究中进行准确的定量。 其与血清素受体的特定相互作用也使其有别于其他抗焦虑药物,使其成为药理学和神经学研究中的宝贵工具 .
属性
CAS 编号 |
1216761-39-5 |
|---|---|
分子式 |
C21H32ClN5O2 |
分子量 |
430.0 g/mol |
IUPAC 名称 |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H/i3D2,4D2,10D2,11D2; |
InChI 键 |
RICLFGYGYQXUFH-WPEKBPPBSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4.Cl |
规范 SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)




![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)





